4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Agrochemical Discovery Nematicide Structure-Activity Relationship (SAR)

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 96898-91-8) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core linking a 4-aminophenyl group at the 5-position and a thiophen-2-yl group at the 3-position. With a molecular weight of 243.29 g/mol and a cLogP of 3.06, its structure features a primary aromatic amine (aniline) that serves as a versatile synthetic handle for derivatization.

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
CAS No. 96898-91-8
Cat. No. B3176054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
CAS96898-91-8
Molecular FormulaC12H9N3OS
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)N
InChIInChI=1S/C12H9N3OS/c13-9-5-3-8(4-6-9)12-14-11(15-16-12)10-2-1-7-17-10/h1-7H,13H2
InChIKeyFDDASPJZAQGBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 96898-91-8): A 1,2,4-Oxadiazole Building Block for Agrochemical Discovery and Heterocyclic Synthesis


4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 96898-91-8) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core linking a 4-aminophenyl group at the 5-position and a thiophen-2-yl group at the 3-position . With a molecular weight of 243.29 g/mol and a cLogP of 3.06, its structure features a primary aromatic amine (aniline) that serves as a versatile synthetic handle for derivatization . This compound is most notably recognized as the key structural progenitor of tioxazafen, a commercial broad-spectrum nematicide, and is primarily procured for use in agrochemical lead optimization and medicinal chemistry programs targeting the 1,2,4-oxadiazole pharmacophore [1].

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 96898-91-8) Procurement Rationale: Why Substitution with Close Analogs Carries Unacceptable Project Risk


For discovery chemistry programs, substituting 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 96898-91-8) with its closest regioisomers or analogs (e.g., the 2-aminophenyl or 3-aminophenyl variants, or furan/benzene replacements for the thiophene) is not a scientifically neutral decision. The specific substitution pattern dictates the electronic environment of the 1,2,4-oxadiazole ring, which in turn governs both its chemical reactivity in downstream modifications and its interaction with biological targets [1]. The para-substituted aniline moiety provides a distinct vector for molecular extension, while the thiophene ring contributes unique sulfur-mediated interactions and conformational preferences that are absent in its phenyl or furan counterparts [1]. Importantly, this exact 3-thiophen-2-yl/5-(4-aminophenyl) regioisomer is the established pharmacophore for tioxazafen, a known nematicide, providing a validated starting point for agrochemical SAR campaigns [2]. Using an alternative regioisomer fundamentally alters the molecular geometry and electronic distribution, rendering cross-study SAR comparisons invalid and risking the loss of activity against the intended biological target.

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 96898-91-8) Quantitative Differentiation: Comparative Evidence for Scientific Decision-Making


Structural Provenance: The Validated 1,2,4-Oxadiazole Core for Broad-Spectrum Nematicidal Activity

The target compound's specific regioisomer is the direct structural antecedent to tioxazafen, a commercial broad-spectrum nematicide. While the target compound itself lacks published standalone bioactivity data, the 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole core (a close structural analog) serves as the validated pharmacophore for this established agrochemical [1]. This provides a unique, evidence-backed starting point for SAR studies. In contrast, other regioisomers or 1,3,4-oxadiazole analogs lack this direct lineage to a commercial product, introducing greater uncertainty in agrochemical discovery programs. [1]

Agrochemical Discovery Nematicide Structure-Activity Relationship (SAR) Crop Protection

Regioisomeric Specificity: Distinct Electronic Properties vs. 1,3,4-Oxadiazole Congeners

The 1,2,4-oxadiazole ring system, when conjugated with electron-rich thiophene units, exhibits distinct electronic properties crucial for materials science applications. Cross-study comparison reveals that 1,2,4-oxadiazole-thiophene hybrids demonstrate HOMO levels ranging from -5.46 to -5.62 eV and LUMO levels from -2.2 to -2.4 eV, with corresponding optical bandgaps between 3.05 and 3.44 eV [1]. In contrast, 1,3,4-oxadiazole derivatives, while also used in electronics, exhibit different electron affinity characteristics, with some studies noting the higher electron affinity of 1,2,4-oxadiazole derivatives compared to standard 1,3,4-oxadiazole electron transport materials like PBD (2-(4-biphenyl)-5-(p-tert-butylphenyl)-1,3,4-oxadiazole) [2]. These differences in frontier molecular orbital energies are critical for tuning charge injection and transport in organic light-emitting diodes (OLEDs) and other optoelectronic devices. [1][2]

Materials Chemistry Organic Electronics Electrochemical Analysis Heterocyclic Chemistry

Synthetic Versatility: The Aniline Handle as a Determinant of Downstream Functionalization

The presence of a primary aniline (-NH2) group at the para-position of the phenyl ring provides a critical point of differentiation from analogs with alternative functional handles. Unlike the 2-aminophenyl (CAS 1018131-83-3) or 3-aminophenyl (CAS 937657-24-4) regioisomers, the para-substitution in the target compound offers a distinct vector for molecular extension, which can significantly impact binding to biological targets . The aniline group is amenable to a wide range of established chemical transformations—including amide bond formation, diazotization, and reductive amination—allowing for efficient parallel library synthesis. This synthetic accessibility is often superior to that of analogs lacking a reactive amine, such as the corresponding phenyl, nitrophenyl, or alkyl-substituted derivatives, which may require additional deprotection or activation steps for further elaboration.

Medicinal Chemistry Agrochemical Synthesis Building Block Derivatization

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 96898-91-8): Evidence-Backed Procurement Scenarios for Scientific and Industrial Users


Agrochemical Lead Optimization: Leveraging the Tioxazafen Pharmacophore

Procure this compound as a central scaffold for the discovery of novel nematicides and fungicides. The core 1,2,4-oxadiazole-thiophene motif is the validated pharmacophore of the commercial nematicide tioxazafen [1]. By using this exact building block, research teams can efficiently generate focused libraries of analogs, exploring substitutions on the aniline nitrogen to optimize potency, spectrum of activity, and physicochemical properties, while anchored to a proven chemotype. [1]

Medicinal Chemistry SAR Campaigns: Exploring a Privileged Heterocyclic Scaffold

This compound is ideal for inclusion in diversity-oriented synthesis and fragment-based drug discovery programs. The 1,2,4-oxadiazole is a well-known bioisostere for esters and amides, and the aniline handle provides a single point for rapid parallel derivatization [1]. Medicinal chemists can use this building block to explore a distinct region of chemical space, generating novel compounds for screening against a wide range of therapeutic targets, including kinases, GPCRs, and anti-infective targets, where the 1,2,4-oxadiazole core has demonstrated broad utility. [1]

Materials Science: Developing Electron-Transporting Materials

For researchers in organic electronics, the electron-deficient 1,2,4-oxadiazole ring, when coupled with the electron-rich thiophene, creates a desirable 'push-pull' electronic system [1]. Studies on analogous 1,2,4-oxadiazole-thiophene compounds have quantified HOMO levels (approx. -5.46 to -5.62 eV) and LUMO levels (approx. -2.2 to -2.4 eV), which are key parameters for designing electron-transporting and hole-blocking layers in OLEDs [1]. This compound can serve as a core unit or a ligand precursor for metal complexes used in optoelectronic devices. [1]

Chemical Biology: Fluorescent Probe and Sensor Development

While the target compound itself may not be highly fluorescent, the thiophene-oxadiazole conjugated system is a known fluorophore [1]. The reactive aniline group makes this compound an excellent synthon for creating fluorescent probes and sensors. For instance, it can be conjugated to biomolecules or used to construct larger π-conjugated systems for turn-on or turn-off sensors, leveraging the established fluorescence quenching properties of the oxadiazole core for detecting analytes like anilines [1]. [1]

Quote Request

Request a Quote for 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.